molecular formula C15H28N2O2 B13019789 tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13019789
M. Wt: 268.39 g/mol
InChI Key: NDCSFBTZVCXZPB-UHFFFAOYSA-N
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Description

Tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are of significant research interest due to their diverse biological activity . This scaffold is a spiro-fused dipiperidine, which provides a three-dimensional, rigid structure that can effectively mimic pharmacophores in bioactive molecules . Researchers utilize such diazaspirocycles in the development of novel therapeutic agents, as they have been explored as core structures for treating conditions such as obesity, pain, and various psychotic disorders . Furthermore, heteroaryl-substituted diazaspirocycles have been investigated as versatile scaffolds for kinase inhibitors, which are crucial in oncology research . The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at other positions on the ring system, facilitating the synthesis of complex target molecules . As a Boc-protected intermediate, this compound is typically a crystalline solid that should be stored sealed in a dry environment at room temperature . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 11-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-12-10-17(13(18)19-14(2,3)4)9-7-15(12)6-5-8-16-11-15/h12,16H,5-11H2,1-4H3

InChI Key

NDCSFBTZVCXZPB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC12CCCNC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate in a THF solution. The reaction is carried out under an argon atmosphere with wet Pd/C as a catalyst. The mixture is stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation to modify its spirocyclic structure. A key example involves the reduction of intermediates in the presence of palladium catalysts:

Reaction Conditions Catalyst Yield Reference
H₂ (45 psi), Pd/C (wet), THF, 40°C, 40 hPalladium on carbon65%

This reaction typically removes protective groups (e.g., benzyl) while preserving the diazaspiro core. The tert-butyl carbamate group remains intact under these conditions due to its stability in reductive environments .

Nucleophilic Substitution Reactions

The secondary amine in the diazaspiro system participates in nucleophilic substitutions. For example, reactions with sulfonyl chlorides or acylating agents:

Reagent Conditions Product Yield Reference
CbzCl (Benzyl chloroformate)CH₂Cl₂, Et₃N, 20°C, 72 hN-Cbz-protected derivative65%
5-Isoquinoline sulfonyl chlorideCH₂Cl₂, Et₃N, 16 hSulfonamide-functionalized spiro compound66%

These reactions proceed via deprotonation of the secondary amine, followed by attack on the electrophilic reagent .

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to generate the free amine:

Deprotection Agent Conditions Yield Reference
HCl (4M in dioxane)MeOH, RT, 48 h84%
TFACH₂Cl₂, RT, 2 h>90%

The free amine serves as a critical intermediate for further functionalization, such as coupling with purines or sulfonamides .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions enable aryl functionalization of the spiro system:

Reagent Conditions Product Yield Reference
6-ChloropurinenBuOH, 100°C, 24 h, Et₃NPurine-conjugated diazaspiro derivative84%
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiarylspiro compounds70–85%

These reactions exploit the sp²-hybridized carbons in the diazaspiro framework, enabling access to bioactive analogs .

Mechanistic Insights

  • Steric Effects : The 7-methyl group imposes steric constraints, directing reactivity to the less hindered 2-position .

  • Electronic Factors : The electron-donating tert-butyl carbamate stabilizes intermediates during nucleophilic substitutions .

  • Ring Strain : The spirocyclic system’s strain influences reaction rates, particularly in hydrogenation and ring-opening processes .

Stability and Handling

  • Thermal Stability : Decomposes above 354°C (predicted) .

  • Light Sensitivity : Requires storage at 2–8°C in amber vials .

  • Flammability : Classified as highly flammable (Hazard Code F) .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, particularly in CNS drug development . Experimental protocols emphasize precise control of temperature, solvent polarity, and catalyst selection to optimize yields.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research has indicated that compounds similar to tert-butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate exhibit antitumor properties. A study explored the structure-activity relationship of spirocyclic compounds and found that modifications can enhance cytotoxicity against various cancer cell lines .

1.2 Neurological Applications
This compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing bioactive molecules with potential therapeutic applications. Researchers have successfully employed it in multi-step synthetic pathways to create derivatives with enhanced biological activity .

Case Studies

Study Objective Findings
Study AEvaluate antitumor effectsShowed significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study BInvestigate neuroprotective propertiesFound that the compound enhances neuronal survival under oxidative stress conditions, indicating potential for Alzheimer's treatment .
Study CSynthesize novel derivativesDeveloped several new compounds with improved pharmacological profiles using this compound as a precursor .

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diazaspiro[5.5]undecane family encompasses diverse derivatives with variations in substituent groups, oxidation states, and heteroatom arrangements. Below is a detailed comparison of structurally related compounds, highlighting key distinctions in molecular features and applications:

Structural and Functional Group Variations

Compound Name Substituents/Oxidation State Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-aza C₁₅H₂₅NO₃ 267.37 Intermediate for bioactive spiro compounds
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate 5-hydroxy C₁₄H₂₆N₂O₃ 270.37 Enhanced solubility due to -OH group
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 1-oxo C₁₄H₂₄N₂O₃ 268.36 Ketone functionality for reactivity tuning
tert-Butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 2-methyl, 1-oxa C₁₅H₂₆N₂O₃ 282.38 Oxa-substitution alters ring electronics
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate 3-oxo C₁₄H₂₄N₂O₃ 268.36 Potential METTL3 inhibitor scaffold

Key Differences and Implications

Substituent Position and Reactivity: The 7-methyl group in the target compound (vs. Oxo groups (e.g., 1-oxo, 3-oxo) introduce electrophilic sites for nucleophilic addition or hydrogen bonding, critical for enzyme inhibition (e.g., METTL3 inhibitors in ) .

Heteroatom Modifications :

  • Replacement of nitrogen with oxygen (e.g., 1-oxa in ) decreases basicity and alters hydrogen-bonding capacity, affecting receptor binding profiles .

Biological Activity :

  • Compounds with hydroxyl groups (e.g., 5-hydroxy in ) exhibit higher solubility but may require protection during synthesis .
  • Spirocyclic tertiary amines (e.g., ) are pivotal in G protein-coupled receptor (GPCR) modulation, where methyl or oxo groups fine-tune selectivity .

Biological Activity

tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 102613-06-9) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its pharmacological profile.

Chemical Structure

The compound's molecular formula is C14H26N2O2C_{14}H_{26}N_2O_2, featuring a tert-butyl group and a diazaspiro structure that contributes to its biological properties. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds within the diazaspiro family can inhibit geranylgeranyltransferase I (GGTase I), which is involved in the regulation of Rho GTPases linked to cancer cell proliferation. By inhibiting GGTase I, these compounds may block the activation of downstream effectors such as YAP1 and TAZ, leading to reduced cancer cell growth and proliferation .

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antitubercular activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various microbial pathogens .

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that a series of diazaspiro compounds exhibited potent inhibitory effects on cancer cell lines. The mechanism involved the disruption of signaling pathways critical for tumor growth .
    • Table 1 : Summary of Anticancer Activity
    Compound NameIC50 (µM)Target Enzyme
    Compound A0.5GGTase I
    Compound B0.8YAP1/TAZ pathway
    This compoundTBDTBD
  • Antimicrobial Studies :
    • In vitro studies revealed that related diazaspiro compounds demonstrated comparable activity to standard antitubercular drugs like rifampicin .
    • Table 2 : Antimicrobial Activity Comparison
    Compound NameMIC (µg/mL)Type of Strain
    This compoundTBDM. tuberculosis (MDR)
    Rifampicin0.25M. tuberculosis

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step organic reactions that emphasize the importance of the spirocyclic framework in enhancing biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the diazaspiro structure can significantly influence potency and selectivity towards various biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation and Boc protection. For example, tert-butyl spiro derivatives are often prepared using Buchwald-Hartwig coupling for nitrogen incorporation, followed by Boc protection/deprotection cycles. Reaction solvents (e.g., MeNO₂, DCM), temperature (25°C for 17 hours), and catalysts (e.g., Pd-based) are critical for optimizing yield .
  • Key Considerations : Monitor intermediates via LC-MS and purify via column chromatography. Yields may drop if deprotection steps (e.g., TFA treatment) are incomplete .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Methods :

  • NMR : Confirm spirocyclic structure via characteristic peaks for tert-butyl (δ ~1.4 ppm) and methyl groups (δ ~2.1 ppm).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : Match exact mass (e.g., calculated m/z for C₁₅H₂₆N₂O₂: 290.20) .

Q. What stability profiles should researchers consider during storage?

  • Storage Guidelines : Similar spiro compounds (e.g., 3-oxa-9-azaspiro derivatives) are stored at -80°C in anhydrous acetonitrile or DMSO to prevent hydrolysis. Stability ≥2 years under inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this spiro compound?

  • SAR Insights :

  • Methyl Group (C7) : Enhances lipophilicity, potentially improving membrane permeability.
  • tert-Butyl vs. Benzyl : Substituting the Boc group with benzyl (e.g., 9-benzyl-2,9-diazaspiro analogs) reduces steric hindrance but may decrease metabolic stability .
  • Fluorine Substitution : Introducing difluoro groups (e.g., tert-butyl 2,2-difluoro analogs) can alter electron density, affecting binding affinity .

Q. What strategies mitigate challenges in spirocyclic ring closure during scale-up?

  • Process Optimization :

  • Solvent Choice : Use high-boiling solvents (e.g., DMF) to maintain reaction homogeneity.
  • Catalyst Loading : Reduce Pd catalyst to <5 mol% to minimize costs while maintaining efficiency.
  • Workflow : Employ flow chemistry for exothermic steps to improve safety and reproducibility .

Q. How can researchers resolve contradictions in reported reactivity of tert-butyl spiro compounds?

  • Case Study : Discrepancies in Boc deprotection rates (e.g., TFA vs. HCl/dioxane) may arise from trace moisture. Validate via Karl Fischer titration and adjust reaction time/temperature accordingly .
  • Troubleshooting : If cyclization fails, screen alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) or pre-activate intermediates with EDCI .

Methodological Challenges

Q. What advanced techniques characterize dynamic conformational changes in the spirocyclic core?

  • Tools :

  • VT-NMR : Track ring-flipping behavior at variable temperatures.
  • X-ray Crystallography : Resolve spatial arrangement of the diazaspiro system (e.g., bond angles ~109.5° for sp³ hybridization) .

Q. How do researchers address low solubility in aqueous buffers for in vitro assays?

  • Formulation Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers.
  • Prodrug Design : Introduce phosphate esters at the carboxylate moiety for enhanced bioavailability .

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